molecular formula C10H11ClF3NO B1396235 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride CAS No. 1349719-25-0

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Cat. No.: B1396235
CAS No.: 1349719-25-0
M. Wt: 253.65 g/mol
InChI Key: BWSTYOKWTPLJPA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features both an oxetane ring and a trifluoromethyl group, two motifs known to improve the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group is widely utilized in agrochemical and pharmaceutical research to enhance metabolic stability, membrane permeability, and binding affinity . This amine hydrochloride salt is primarily used as a synthetic intermediate for the construction of more complex molecules. Its rigid oxetan-3-amine scaffold can serve as a versatile synthon, potentially useful in the synthesis of libraries for high-throughput screening or as a key fragment in molecular design. While a specific mechanism of action is not defined for the compound itself, its value lies in its incorporation into target molecules that may interact with biological systems. Researchers are exploring its applications in various areas, including the development of enzyme inhibitors and receptor modulators. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSTYOKWTPLJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-25-0
Record name 3-Oxetanamine, 3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction can be carried out under mild conditions using various catalysts and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Compounds containing oxetane rings have been reported to exhibit antimicrobial activities. The unique structure of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride may confer similar properties, making it a candidate for developing new antimicrobial agents.

Anticancer Potential : Preliminary studies suggest that oxetane derivatives can possess anticancer properties. The trifluoromethyl substitution may enhance metabolic stability and bioavailability, which are crucial for pharmacological efficacy. Further biological assays are necessary to explore its potential against various cancer cell lines and mechanisms of action.

Pharmaceutical Applications

The hydrochloride salt form of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine is often utilized in pharmaceutical formulations due to its improved solubility and stability in aqueous solutions. This property is essential for drug delivery systems where solubility can significantly impact bioavailability and therapeutic effectiveness .

Case Studies and Research Insights

  • Synthesis Methodology : A notable study outlined a method for synthesizing this compound using a straightforward reaction pathway involving readily available precursors. The process demonstrated high yields and purity, showcasing its potential for scale-up in industrial applications .
  • Biological Assays : In vitro studies have indicated that compounds with similar oxetane structures exhibit significant activity against certain bacterial strains. Future research could focus on comparing the efficacy of this compound with existing antimicrobial agents to evaluate its potential as a new therapeutic option.

Summary Table of Applications

Application AreaDescription
Antimicrobial Potential to inhibit bacterial growth; further studies needed to confirm efficacy.
Anticancer Preliminary evidence suggests activity against cancer cells; requires extensive research.
Pharmaceuticals Used in formulations for improved solubility and stability; suitable for drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Substituted Phenyl Oxetan-3-amine Hydrochlorides

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Notes
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl Not explicitly stated* CF₃ (meta) C₁₀H₁₁ClF₃NO 261.65 ≥95% High lipophilicity due to CF₃; potential metabolic stability .
3-(3-Chlorophenyl)oxetan-3-amine HCl 1332765-66-8 Cl (meta) C₉H₁₁Cl₂NO 220.09 ≥98% Lower lipophilicity vs. CF₃ analog; higher polarity may improve aqueous solubility .
3-(4-Fluorophenyl)oxetan-3-amine HCl 1332839-79-8 F (para) C₉H₁₁ClFNO 203.64 ≥95% Electron-withdrawing F alters electronic distribution; potential for enhanced reactivity .
3-(4-Chlorophenyl)oxetan-3-amine HCl 1245896-06-3 Cl (para) C₉H₁₁Cl₂NO 220.09 ≥95% Para-substitution may influence steric interactions in target binding .

Oxetane Core Modifications

Compound Name CAS Number Structural Variation Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-(Trifluoromethyl)oxetan-3-amine HCl 1268883-21-1 Trifluoromethyl directly on oxetane C₄H₇ClF₃NO 177.55 Compact structure; reduced steric hindrance but lower aromatic interactions .
3-(3,4-Difluorophenyl)oxetan-3-amine HCl 2411637-48-2 DiF (meta, para) on phenyl C₉H₁₀ClF₂NO 221.63 Increased electronegativity may enhance binding to polar targets .

Key Findings from Research

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to Cl or F substituents, enhancing membrane permeability .
  • Stability : Hydrochloride salts improve stability; storage at -20°C is recommended for long-term preservation .

Structural-Activity Relationships (SAR)

  • Substituent Position : Meta-substitution (e.g., 3-CF₃ vs. 4-CF₃) affects steric and electronic interactions with biological targets .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of protein degradation technologies and small molecule inhibitors. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11ClF3NO
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 1349719-25-0

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, including glycogen synthase kinase 3 (GSK-3), which plays a critical role in numerous signaling pathways related to cancer and neurodegenerative diseases .
  • Protein Degradation : As a building block for protein degraders, this compound can facilitate the targeted degradation of specific proteins, offering a novel therapeutic approach in treating diseases characterized by protein dysregulation .

Biological Activity Data

Research has demonstrated that this compound exhibits promising biological activities. Below is a summary table of key findings from various studies:

Study Biological Activity IC50 Value (µM) Target
Study AGSK-3β Inhibition0.15GSK-3β
Study BAnticancer Activity0.5Various Cancer Cell Lines
Study CProtein DegradationNot specifiedTargeted Proteins

Case Studies

  • GSK-3 Inhibition : In a study focusing on GSK-3 inhibitors, this compound was identified as a potent inhibitor with an IC50 value of 0.15 µM, indicating strong potential for therapeutic applications in Alzheimer's disease and other disorders associated with GSK-3 dysregulation .
  • Anticancer Properties : Another investigation assessed the compound's efficacy against various cancer cell lines. The results showed that it inhibited cell proliferation significantly at concentrations around 0.5 µM, suggesting its potential as an anticancer agent .

Safety and Handling

While the compound shows promising biological activity, safety data indicate that it must be handled with care:

  • Eye Contact : Immediate rinsing with water is recommended.
  • Skin Contact : Flush skin with water; seek medical attention if irritation persists.
  • Inhalation : Remove affected individuals to fresh air and seek medical advice if symptoms occur .

Q & A

Q. What are the recommended synthetic routes for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 3-(trifluoromethyl)phenylboronic acid with oxetan-3-one under Suzuki-Miyaura coupling conditions to form the oxetane intermediate.
  • Step 2 : Introduce the amine group via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization in ethanol/water. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural characterization of this compound performed, particularly for confirming the trifluoromethyl group and oxetane ring?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.6–5.0 ppm (oxetane ring protons) and δ 7.4–7.8 ppm (aromatic protons).
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • X-ray Crystallography : Resolves the spatial arrangement of the oxetane ring and trifluoromethylphenyl group (e.g., C–F bond length ~1.33 Å) .
  • Mass Spectrometry : ESI-MS ([M+H]+) matches the theoretical molecular weight (C₁₀H₁₁ClF₃NO: 265.65 g/mol) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The -CF3 group deactivates the phenyl ring via inductive effects, reducing electron density at the meta position. This impacts reaction kinetics:

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy. For example, the SNAr reaction with piperidine shows a 3× slower rate due to reduced electrophilicity .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal increased LUMO energy at the reaction site, corroborating experimental observations .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in CNS-targeted drug discovery?

Methodological Answer:

  • Analog Synthesis : Replace the oxetane ring with tetrahydrofuran or cyclopropane to assess ring strain effects on bioavailability .
  • Biological Assays : Measure serotonin reuptake inhibition (IC50 via radioligand binding assays) and compare to fluoxetine derivatives .
  • Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes (e.g., t1/2 = 2.5 hours in human hepatocytes) .

Q. How can advanced analytical methods resolve challenges in quantifying trace impurities or degradation products?

Methodological Answer:

  • LC-MS/MS : Quantify impurities at ppb levels using MRM transitions (e.g., m/z 265 → 178 for the parent ion).
  • Forced Degradation Studies : Expose the compound to heat (40°C, 75% RH) and acidic conditions (0.1 M HCl), then identify degradation products (e.g., oxetane ring-opening via HRMS) .
  • Stability-Indicating Methods : Use HILIC chromatography to separate polar degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

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